FL118 FL118
Brand Name: Vulcanchem
CAS No.: 135415-73-5
VCID: VC21323361
InChI: InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Molecular Formula: C21H16N2O6
Molecular Weight: 392.4 g/mol

FL118

CAS No.: 135415-73-5

Cat. No.: VC21323361

Molecular Formula: C21H16N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

FL118 - 135415-73-5

Specification

CAS No. 135415-73-5
Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
IUPAC Name (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Standard InChI InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
Standard InChI Key RPFYDENHBPRCTN-NRFANRHFSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O

Introduction

Mechanisms of Action

DNA Damage Induction

FL118 induces DNA double-strand breaks (DSBs) and elevates levels of phosphorylated ATM and phosphorylated γH2AX, which are markers of DNA damage . The compound's ability to cause DNA fragmentation has been demonstrated through neutral comet assays, which showed that treatment with FL118 nearly doubled the length and moment of the comet tail .

While FL118 structurally resembles topoisomerase 1 (Top1) inhibitors, its inhibition of Top1 activity appears to play a minor role in its anticancer effects . Importantly, cancer cells with Top1 mutations show little resistance to FL118, unlike their strong resistance to irinotecan and topotecan .

Cell Cycle Regulation

FL118 triggers G2/M cell cycle arrest by suppressing cell cycle proteins. Gene set enrichment analysis (GSEA) of RNA sequencing data from FL118-treated colorectal cancer cells revealed enrichment of apoptosis and G2/M checkpoint pathways . FL118 treatment reduces cyclin B1 protein expression and induces G2/M phase arrest, as confirmed by cell cycle analysis .

Additionally, FL118-treated cells exhibit a reduction in phosphorylated histone H3 (pHH3) expression, with cells observed in a non-dividing state, further supporting its impact on cell cycle regulation .

Effects on DNA Repair Mechanisms

A critical aspect of FL118's effectiveness is its ability to impair DNA repair mechanisms, particularly homologous recombination (HR). FL118 downregulates RAD51, a key marker of homologous recombination, thereby attenuating DNA repair processes . The compound reduces both RAD51 protein and mRNA levels in colorectal cancer cells, with significant decreases observed at concentrations as low as 1-10 nM .

FL118 selectively targets the HR repair system rather than non-homologous end joining (NHEJ), as evidenced by its more pronounced effect on RAD51 compared to LIG4, a component of the NHEJ pathway . This selective inhibition of HR repair contributes to FL118's ability to overcome resistance to other anticancer agents.

Anticancer Activity in Various Cancer Types

Colorectal Cancer

FL118 demonstrates remarkable efficacy against colorectal cancer, with IC50 values lower than those of SN38 (the active form of irinotecan) across various colorectal cancer cell lines . The compound induces apoptosis and G2/M arrest in colorectal cancer cells by suppressing antiapoptotic proteins and cell cycle regulators .

Notably, FL118 can overcome SN38 resistance in colorectal cancer cells by effectively blocking DNA repair mechanisms . Treatment with FL118 significantly decreases the viability of SN38-resistant LOVO cells, suggesting its potential for treating irinotecan-resistant colorectal cancer .

Ovarian Cancer

FL118 effectively inhibits the proliferation and migration of ovarian cancer cells by up-regulating cytoglobin (CYGB) expression both in vitro and in vivo . CYGB, located on chromosomal region 17q25, is frequently lost in many malignancies and functions as a tumor suppressor gene .

Proteomic analysis has shown that CYGB expression is significantly increased after FL118 treatment in ovarian cancer cells, contributing to the compound's antiproliferative and anti-migratory effects . Given that ovarian cancer is the leading cause of death among gynecological malignant tumors, FL118 represents a promising therapeutic option for this challenging cancer type .

Other Cancer Types

Beyond colorectal and ovarian cancers, FL118 exhibits strong anticancer activity against head-and-neck cancer, non-small cell lung cancer, and is currently being investigated for pancreatic ductal adenocarcinoma (PDAC) . A phase I clinical trial is underway to evaluate the safety, side effects, and optimal dosing of FL118 in patients with advanced PDAC .

In xenograft models, FL118 has demonstrated superior antitumor efficacy compared to several established anticancer drugs, including irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cytoxan, and cisplatin . A majority of mice treated with FL118 in these studies showed tumor regression with a weekly × 4 schedule, and the compound was able to eliminate large tumors while inducing only temporary and reversible body weight loss .

Comparative Efficacy

Comparison with Irinotecan and SN38

FL118 demonstrates superior efficacy compared to irinotecan and its active metabolite SN38 in multiple cancer models. In colorectal cancer cell lines, the IC50 values of FL118 are lower than those of SN38, indicating greater potency . Gene set enrichment analysis reveals that FL118 more strongly downregulates DNA repair pathways compared to SN38, including mismatch repair, nucleotide excision repair, base excision repair, and homologous recombination .

While FL118 and irinotecan/topotecan share structural similarities, their mechanisms of action differ substantially. The inhibition of DNA topoisomerase 1 activity by FL118 is no greater than that of SN-38 at 1 μM, yet FL118 effectively inhibits cancer cell growth at sub-nanomolar concentrations . This suggests that FL118's superior anticancer activity stems from its unique molecular targeting profile rather than enhanced topoisomerase inhibition.

Molecular Targets

Survivin Inhibition

FL118 was initially identified through high-throughput screening targeting the human survivin gene . The compound selectively inhibits survivin promoter activity and gene expression in a p53 status-independent manner . Survivin, a member of the inhibitor of apoptosis (IAP) family, plays a crucial role in cancer cell survival and resistance to therapy, making it an important target for anticancer drug development.

Other IAP Family Proteins

Beyond survivin, FL118 inhibits additional members of the IAP family, including XIAP and cIAP2 . These proteins prevent apoptosis by interfering with caspase activation and activity, contributing to cancer cell survival and therapy resistance. FL118's ability to simultaneously target multiple IAP family members enhances its anticancer efficacy and reduces the likelihood of resistance development.

Effects on Bcl-2 Family Proteins

FL118 also targets the Bcl-2 family of proteins, inhibiting the antiapoptotic protein Mcl-1 while inducing the expression of pro-apoptotic proteins Bax and Bim . This dual effect on both antiapoptotic and pro-apoptotic members of the Bcl-2 family tilts the balance toward apoptosis in cancer cells, further contributing to FL118's anticancer activity.

Impact on DNA Repair Proteins

A key aspect of FL118's mechanism of action is its impact on DNA repair proteins, particularly those involved in homologous recombination. FL118 downregulates RAD51, a critical component of the HR repair pathway, thereby impairing the ability of cancer cells to repair DNA damage . This effect is more pronounced than its impact on non-homologous end joining components like LIG4, indicating a selective targeting of the HR repair system .

Clinical Development

Current Clinical Trials

FL118 is currently undergoing clinical evaluation for the treatment of advanced pancreatic ductal adenocarcinoma (PDAC) . A phase I trial is testing the safety, side effects, and optimal dosing of FL118 in patients with PDAC that may have spread from its initial site to nearby tissue, lymph nodes, or distant parts of the body .

The trial has several objectives, including:

  • Establishing the safety, schedule, and dosing of FL118 in patients with advanced PDAC

  • Determining the pharmacokinetics and pharmacodynamics of FL118

  • Assessing the preliminary antineoplastic efficacy of FL118

  • Evaluating biomarkers predictive of response or resistance

  • Examining changes in the tumor microenvironment

  • Determining the significance of somatic and germline DNA damage repair mutations as predictive biomarkers

Dosing and Administration

In the ongoing clinical trial, patients receive FL118 orally on days 1, 8, and 15 of each 28-day cycle . Treatment continues in the absence of disease progression or unacceptable toxicity. This dosing schedule is based on preclinical studies that demonstrated optimal antitumor efficacy with a weekly administration protocol .

Unique Advantages

p53-Independent Activity

A significant advantage of FL118 is its p53-independent activity. The compound inhibits its target genes and demonstrates antitumor effects regardless of p53 status (wild type, mutant, or null) . This is particularly important as most DNA-damaging anticancer drugs show reduced efficacy against cancers with loss of functional p53, which occurs in approximately 50% of human cancers .

While FL118's activity is p53-independent, the mechanisms of action may differ among cells with different p53 status, suggesting a versatile mode of action that adapts to the cellular context .

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